4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Description
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine (CAS: 2448173-19-9) is a pyrrolopyrimidine derivative featuring a morpholine substituent at the 4-position and an iodine atom at the 6-position of the heterocyclic core. This compound is part of a broader class of kinase inhibitors, where the morpholine moiety enhances solubility and binding affinity to enzymatic active sites . The iodine substituent likely influences electronic properties and steric interactions, making it critical for target engagement .
Properties
Molecular Formula |
C10H11IN4O |
|---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H11IN4O/c11-8-5-7-9(14-8)12-6-13-10(7)15-1-3-16-4-2-15/h5-6H,1-4H2,(H,12,13,14) |
InChI Key |
BGLOKINKKVXGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=C(N3)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
General Synthetic Strategy
The synthesis of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine typically involves the following key steps:
- Construction of the pyrrolo[2,3-d]pyrimidine core.
- Iodination at the 6-position of the pyrrolo[2,3-d]pyrimidine ring.
- Nucleophilic substitution of the 4-chloro group by morpholine.
This approach is supported by multiple literature sources, including synthetic protocols and patent literature.
Stepwise Synthetic Route
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate
According to patent CN110386936B, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is synthesized via condensation and cyclization reactions starting from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate, followed by reaction with formamidine salt under controlled temperature conditions (0–50 °C for condensation, 50–110 °C for elimination) in a one-pot process. The molar ratio of base, formamidine salt, and precursor is carefully controlled, and the product is isolated by filtration and drying.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate | Ambient | - | Formation of intermediate IV |
| 2 | Addition of formamidine salt and base in solvent B | 0–50 | 2–8 | Dropwise addition, then stirring |
| 3 | Addition of remaining base and elimination reaction | 50–110 | 2–8 | One-pot process |
| 4 | Filtration, washing, drying | Ambient | - | Isolation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
Iodination of Pyrrolo[2,3-d]pyrimidine Core
Iodination at the 6-position is commonly performed using N-iodosuccinimide (NIS), which selectively introduces iodine into the heterocyclic ring. This step is crucial for subsequent functionalization via cross-coupling or nucleophilic substitution reactions.
- Example: Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-amine with NIS yields 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in high yield (~90%).
Nucleophilic Substitution with Morpholine
The key transformation to obtain 4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves nucleophilic substitution of the 4-chloro group by morpholine under basic conditions.
According to a Royal Society of Chemistry supporting information document, 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate is reacted with morpholine and N,N-diisopropylethylamine in n-butanol at reflux for 3 hours, yielding the morpholine-substituted product in 76.3% yield.
Another protocol describes stirring 2,4-dichloro-5-iodo-7-trityl-7H-pyrrolo[2,3-d]pyrimidine with morpholine and potassium carbonate in anhydrous dimethylformamide at room temperature overnight, followed by aqueous workup to isolate the product.
| Reaction Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Morpholine substitution solvent | n-Butanol or DMF | 76.3 | Reflux (n-butanol) or RT (DMF) |
| Base | N,N-Diisopropylethylamine or K2CO3 | - | Facilitates substitution |
| Reaction time | 3 hours (reflux) or overnight (RT) | - | Adequate for complete reaction |
| Workup | Acidic aqueous quench, filtration, washing | - | Isolates product as solid |
Alternative Synthetic Approaches
Microwave-Assisted Cyclization : For the preparation of the pyrrolo[2,3-d]pyrimidine core, microwave irradiation has been employed to promote base-induced ring closure, improving reaction times and yields.
Suzuki-Miyaura Coupling for Further Functionalization : The iodinated intermediate can be further functionalized at the 6-position via Suzuki-Miyaura coupling with aryl boronic acids to diversify the scaffold.
Data Tables Summarizing Key Preparation Steps
In-Depth Research Findings and Analysis
Reaction Conditions and Optimization
The nucleophilic substitution reaction benefits from the use of bases such as potassium carbonate or N,N-diisopropylethylamine to deprotonate morpholine and facilitate displacement of the chloro substituent.
Solvent choice impacts yield and purity; n-butanol at reflux or dimethylformamide at room temperature have proven effective.
Reaction times vary from 3 hours to overnight, with longer times at lower temperatures compensating for reduced kinetic rates.
Yield and Purity Considerations
The iodination step using NIS is highly efficient, providing yields around 90%, which is critical for downstream reactions.
Morpholine substitution yields around 76%, indicating a good but potentially improvable step; purification by filtration and washing is standard.
Scalability and Practicality
The described methods are amenable to scale-up, with one-pot procedures and mild conditions enhancing practicality.
Microwave-assisted cyclization and Suzuki-Miyaura coupling provide routes for structural diversification and potential medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Iodo vs.
- Aryl vs. Heteroaryl Groups : PF-06454589’s 1-methylpyrazole substituent confers selectivity for LRRK2, whereas the iodine in the target compound may prioritize different kinase targets .
- Morpholine Position : All compounds retain the 4-morpholine group, a common feature in kinase inhibitors for improving pharmacokinetics .
Physicochemical and Pharmacological Properties
| Property | 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | PF-06454589 | OJ5 |
|---|---|---|---|
| Solubility | Moderate (predicted) | Improved by pyrazole | Low (aryl substituent) |
| Stability | Likely sensitive to light/heat | Stable at -20°C | Not reported |
| Target Selectivity | Broad kinase inhibition (hypothesized) | Selective for LRRK2 | Kinase unspecified |
Notes:
Biological Activity
The compound 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a derivative of pyrrolopyrimidine, which has garnered attention for its potential biological activities, particularly in cancer research and antiviral applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is , and its structure features a pyrrolo[2,3-d]pyrimidine core with a morpholine substituent. The presence of iodine in the structure may enhance its biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine have shown IC50 values ranging from 29 to 59 µM against multiple cancer cell lines, suggesting promising antitumor potential .
Table 1: Cytotoxicity of Pyrrolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 40 | Induces apoptosis |
| Compound B | MDA-MB-231 | 45 | Cell cycle arrest |
| Compound C | HCT116 | 59 | Pro-apoptotic protein activation |
Antiviral Activity
In addition to antitumor properties, pyrrolopyrimidine derivatives have demonstrated antiviral activity. For example, some compounds within this class have been evaluated for their efficacy against Herpes simplex virus and Polio virus, showing notable inhibitory effects .
Table 2: Antiviral Efficacy of Pyrrolopyrimidine Derivatives
The mechanisms by which 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine exerts its biological effects are multifaceted:
- Kinase Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of key kinases involved in cell proliferation. For instance, some studies have reported inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways crucial for tumor growth .
- Apoptosis Induction : The compound has been shown to activate pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with certain pyrrolopyrimidine derivatives results in G1 phase arrest, thereby preventing further cell division .
Case Studies
Several case studies highlight the potential clinical applications of 4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine:
- Case Study 1 : A study involving HepG2 cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as caspase-3 activation and Bax expression while downregulating Bcl-2 levels .
- Case Study 2 : Another investigation focused on the antiviral properties against Herpes simplex virus reported a strong dose-dependent response with the compound significantly reducing viral replication .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry. For example, the morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm, while the pyrrole NH appears as a singlet near δ 11.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C14H15IN4O: 407.04) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
How does the iodine substituent influence the compound’s biological activity compared to non-halogenated analogs?
Q. Advanced Research Focus
- Steric and Electronic Effects : The bulky iodine atom at position 6 enhances binding to hydrophobic pockets in kinase ATP-binding sites (e.g., mTOR, PI3K) while reducing off-target interactions .
- Comparative Data : Non-iodinated analogs (e.g., 4-morpholino-7H-pyrrolo[2,3-d]pyrimidine) show 10-fold lower IC50 values in kinase inhibition assays, highlighting iodine’s role in potency .
Contradiction Analysis : - In some studies, iodination reduces solubility, complicating in vivo testing. This is mitigated by formulation with cyclodextrins or PEGylation .
What experimental strategies are used to study its mechanism as a kinase inhibitor?
Q. Advanced Research Focus
- In Vitro Kinase Assays : Recombinant kinases (e.g., mTOR, PI3Kγ) are incubated with the compound, ATP, and a fluorescent substrate. IC50 values are determined via luminescence-based ADP-Glo™ assays .
- Cellular Models : Dose-response curves in cancer cell lines (e.g., MCF-7) assess proliferation inhibition. Synergy with chemotherapeutics (e.g., cisplatin) is tested using Chou-Talalay combination indices .
- Structural Studies : Molecular docking into PI3Kγ’s crystal structure (PDB: 3JA) predicts iodine’s role in hydrophobic interactions with Val882 and Met953 .
How can researchers resolve contradictions in reported biological activity across studies?
Advanced Research Focus
Common Sources of Variability :
- Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 100 µM) drastically alter IC50 values. Standardizing ATP levels to physiological ranges (2–5 mM) is critical .
- Cell Line Heterogeneity : Activity in HEK293 (high PI3Kα expression) vs. HCT116 (KRAS-mutant) may reflect pathway-specific effects. CRISPR-edited isogenic lines help isolate target contributions .
Resolution Strategies : - Meta-analysis of published data with standardized reporting (e.g., FAIR principles) .
- Orthogonal assays (e.g., thermal shift assays for target engagement) validate kinase inhibition .
What are the best practices for optimizing synthetic routes to improve scalability?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems enhance iodination efficiency by minimizing side reactions (e.g., di-iodination) through precise temperature control .
- Catalytic Methods : Palladium-catalyzed C–H iodination (e.g., using Pd(OAc)2 and I2) reduces reagent waste and improves atom economy .
- Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in SNAr reactions improves safety and simplifies purification .
How is the compound’s stability assessed under physiological conditions?
Q. Advanced Research Focus
- Plasma Stability Studies : Incubation in human plasma (37°C, 24 h) with LC-MS monitoring detects degradation products (e.g., deiodination or morpholine ring opening) .
- pH-Dependent Stability : Buffered solutions (pH 1–9) simulate gastrointestinal (acidic) and bloodstream (neutral) environments. Iodine’s lability requires pH > 5 for optimal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
